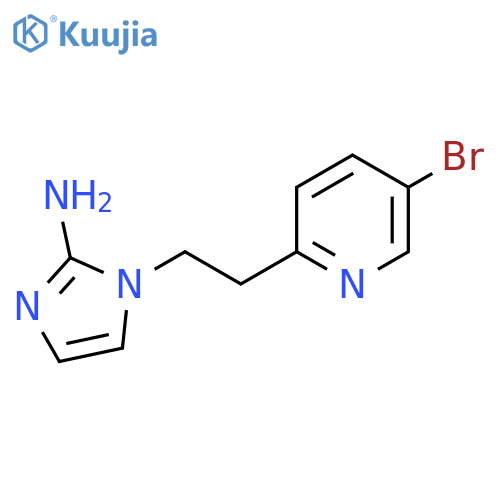Cas no 2138275-40-6 (1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine)

2138275-40-6 structure
商品名:1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine
1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine
- 1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
- EN300-1110210
- 2138275-40-6
-
- インチ: 1S/C10H11BrN4/c11-8-1-2-9(14-7-8)3-5-15-6-4-13-10(15)12/h1-2,4,6-7H,3,5H2,(H2,12,13)
- InChIKey: HRKFWGCQJIWVCH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)CCN1C=CN=C1N
計算された属性
- せいみつぶんしりょう: 266.01671g/mol
- どういたいしつりょう: 266.01671g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56.7Ų
1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110210-0.1g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
| Enamine | EN300-1110210-5.0g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 5g |
$4641.0 | 2023-06-10 | ||
| Enamine | EN300-1110210-0.5g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
| Enamine | EN300-1110210-5g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 95% | 5g |
$3687.0 | 2023-10-27 | |
| Enamine | EN300-1110210-2.5g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
| Enamine | EN300-1110210-1.0g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 1g |
$1599.0 | 2023-06-10 | ||
| Enamine | EN300-1110210-10.0g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 10g |
$6882.0 | 2023-06-10 | ||
| Enamine | EN300-1110210-0.25g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
| Enamine | EN300-1110210-0.05g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
| Enamine | EN300-1110210-10g |
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine |
2138275-40-6 | 95% | 10g |
$5467.0 | 2023-10-27 |
1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
2138275-40-6 (1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
